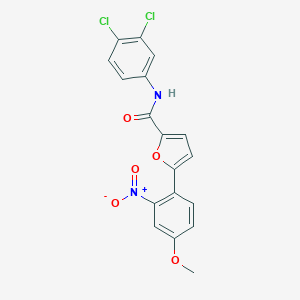![molecular formula C19H13N3O3S B254983 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254983.png)
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the thieno[2,3-d]pyrimidine class of compounds, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and survival, leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth and survival. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, it has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, leading to the reduction of inflammation and pain.
実験室実験の利点と制限
One of the main advantages of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its potent anticancer activity against a broad range of cancer cell lines, making it a potential candidate for the development of new anticancer agents. It also has antifungal and antibacterial activity, which could be useful in the development of new antimicrobial agents. However, one of the limitations of this compound is its low solubility in water, which could make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of new anticancer agents based on this compound. It could also be useful in the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and selective analogs.
合成法
The synthesis of 3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-nitrobenzyl bromide and phenyl isocyanate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.
科学的研究の応用
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent anticancer activity against a broad range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory and pain-related disorders.
特性
製品名 |
3-{4-nitrobenzyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one |
|---|---|
分子式 |
C19H13N3O3S |
分子量 |
363.4 g/mol |
IUPAC名 |
3-[(4-nitrophenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N3O3S/c23-19-17-16(14-4-2-1-3-5-14)11-26-18(17)20-12-21(19)10-13-6-8-15(9-7-13)22(24)25/h1-9,11-12H,10H2 |
InChIキー |
GRVUACGHXSKOHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254900.png)
![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)

![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)

![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)